REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([NH2:9])[N:4]=1.[I:10]N1C(=O)CCC1=O>C(O)(=O)C>[I:10][C:8]1[C:3]([O:2][CH3:1])=[N:4][C:5]([NH2:9])=[N:6][CH:7]=1
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Name
|
|
Quantity
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405 mg
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Type
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reactant
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Smiles
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COC1=NC(=NC=C1)N
|
Name
|
|
Quantity
|
950 mg
|
Type
|
reactant
|
Smiles
|
IN1C(CCC1=O)=O
|
Name
|
|
Quantity
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10 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
After cooling to room temperature
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Type
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CUSTOM
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Details
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the reaction was quenched with 5% aqueous sodium thiosulphate solution (20 mL)
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Type
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CUSTOM
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Details
|
the solvent removed in vacuo
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Type
|
EXTRACTION
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Details
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The product was then extracted into dicholoromethane (3×20 mL)
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Type
|
WASH
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Details
|
the combined organics were washed with brine (40 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C(=NC(=NC1)N)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |